

Application Notes and Protocols for V-161 in Microbial Resistance Studies

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Compound of Interest

Compound Name: V-161

Cat. No.: B1615583

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Introduction

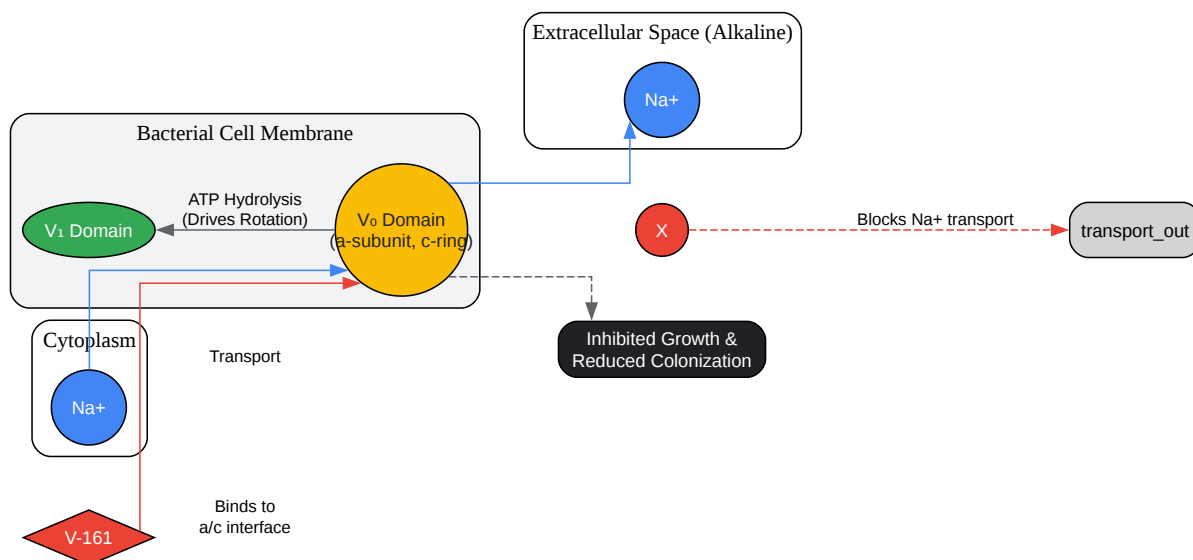
Vancomycin-resistant *Enterococcus faecium* (VRE) poses a significant threat in clinical settings, causing severe hospital-acquired infections such as endocarditis and sepsis.^{[1][2][3]} The emergence of multidrug-resistant strains necessitates the development of novel antimicrobial agents. **V-161** is a novel small molecule inhibitor identified through the screening of over 70,000 compounds that shows significant promise in combating VRE.^{[1][4][5]} This document provides detailed application notes and protocols for the use of **V-161** in microbial resistance studies, based on the foundational research conducted by Professor Takeshi Murata and his team at Chiba University, Japan.^{[1][3]}

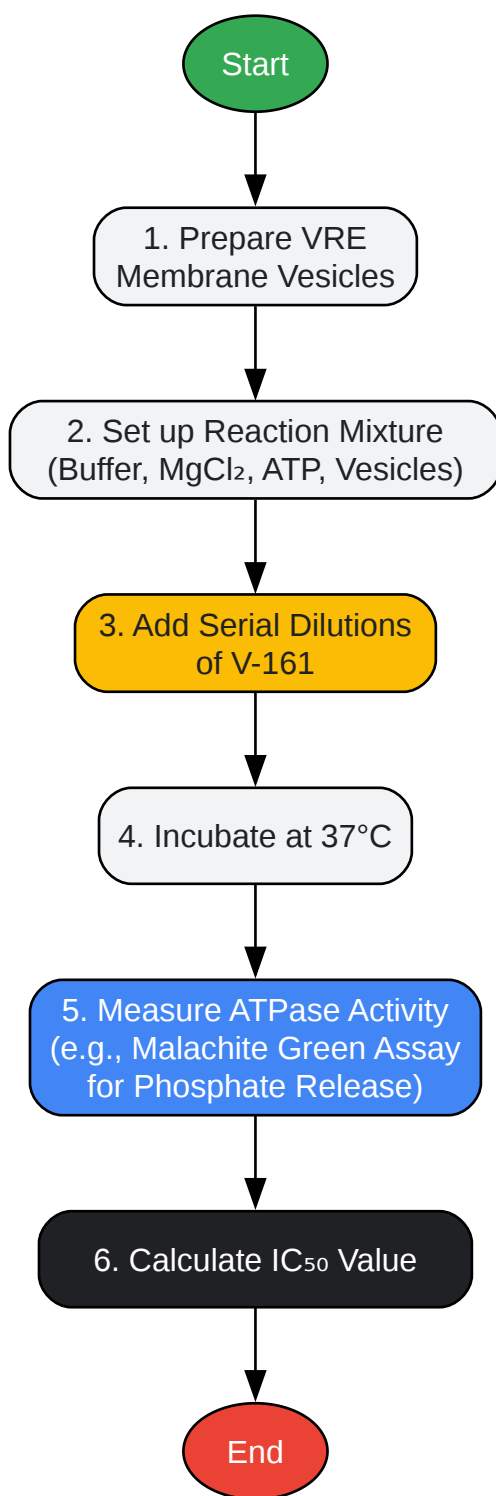
V-161 selectively targets the Na⁺-transporting V-type ATPase (Na⁺-V-ATPase) in VRE.^{[1][3][4]} This enzyme is crucial for bacterial survival, particularly in the alkaline conditions of the human gut, by actively pumping sodium ions out of the cell.^{[1][4][5]} Notably, this enzyme is absent in many beneficial gut bacteria, such as lactobacilli, and differs from its human homologue, making it an ideal target for selective antimicrobial therapy.^{[1][4]}

These notes provide an overview of **V-161**'s mechanism of action, protocols for key experiments to evaluate its efficacy, and data presentation guidelines for consistent and comparable results.

Mechanism of Action: Targeting the Na⁺-V-ATPase

V-161 functions by directly inhibiting the Na⁺-V-ATPase of VRE. Structural biology studies have revealed that **V-161** binds to the interface of the c-ring and the a-subunit of the enzyme's membrane-embedded V_o domain.^{[1][5][6]} This binding action physically obstructs the rotation of the c-ring, which is essential for Na⁺ translocation across the bacterial membrane. By halting this ion transport, **V-161** disrupts the bacterium's ability to regulate its intracellular pH and sodium concentration, leading to inhibited growth and reduced colonization, especially under alkaline stress conditions.^{[1][5]}





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